3-(oxolan-2-yl)-1H-pyrazol-5-amine

Catalog No.
S874395
CAS No.
1028843-21-1
M.F
C7H11N3O
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(oxolan-2-yl)-1H-pyrazol-5-amine

CAS Number

1028843-21-1

Product Name

3-(oxolan-2-yl)-1H-pyrazol-5-amine

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10)

InChI Key

CKIXUKPEHKUCPP-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=CC(=NN2)N

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N
  • Pyrazole Ring

    Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities PubChem - 1H-Pyrazole, CID=921: ). They can act as enzyme inhibitors, antimicrobials, and anticonvulsants [NCBI - Pharmacological Properties of Pyrazole Derivatives: A Review, European Journal of Medicinal Chemistry (2011) 46, pp. 4823–4839 doi:10.1016/j.ejmech.2011.08.001]. Research into the structure-activity relationships of various pyrazole derivatives may provide insight into potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.

  • Tetrahydrofuran Ring

    Tetrahydrofuran (THF) is a common organic solvent, but tetrahydrofuran rings can also be found in biologically active molecules [ScienceDirect - Tetrahydrofuran derivatives as potential therapeutic agents, European Journal of Medicinal Chemistry (2015) 88, pp. 147–166 doi:10.1016/j.ejmech.2014.10.033]. Research on the pharmacological properties of other molecules containing tetrahydrofuran rings might provide clues for potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.

3-(Oxolan-2-yl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring and an oxolane (tetrahydrofuran) moiety. The molecular formula is C8H13N3OC_8H_{13}N_3O, indicating a structure that includes three nitrogen atoms, one oxygen atom in the oxolane ring, and a five-membered pyrazole ring. The oxolane is attached at the second position of the pyrazole, while the amino group is located at the fifth position, contributing to its unique chemical properties and potential biological activities.

Typical of both pyrazoles and amines. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, engaging in reactions with electrophiles.
  • Cyclization reactions: Under specific conditions, it can form more complex structures through cyclization with other unsaturated compounds.
  • Metal-catalyzed reactions: As seen in related compounds, transition metal-catalyzed methods can facilitate the formation of diverse derivatives from this compound .

3-(Oxolan-2-yl)-1H-pyrazol-5-amine exhibits potential biological activities due to its structural components:

  • Antitumor activity: Pyrazole derivatives are known for their anticancer properties, suggesting that this compound may also possess similar effects.
  • Antimicrobial properties: Compounds containing pyrazole rings often show antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies.

Several synthesis methods have been explored for compounds related to 3-(oxolan-2-yl)-1H-pyrazol-5-amine:

  • One-pot synthesis: Utilizing Rh(III)-catalyzed C–H activation/cyclization cascades allows for efficient synthesis from simpler precursors .
  • Substitution reactions: The introduction of the oxolane moiety can be achieved through nucleophilic substitution on suitable precursors.
  • Functional group transformations: Existing functional groups can be modified to yield the desired structure through established organic synthesis techniques.

The applications of 3-(oxolan-2-yl)-1H-pyrazol-5-amine are diverse:

  • Medicinal chemistry: Its potential as an antitumor and antimicrobial agent makes it valuable in drug development.
  • Material science: The unique properties conferred by the oxolane ring may allow its use in developing novel materials or polymers .

Interaction studies involving 3-(oxolan-2-yl)-1H-pyrazol-5-amine are crucial for understanding its biological mechanisms:

  • Binding affinity studies: Evaluating how this compound interacts with specific biological targets can provide insights into its therapeutic potential.
  • Mechanistic investigations: Understanding the pathways through which it exerts biological effects will aid in optimizing its structure for enhanced activity.

Several compounds share structural similarities with 3-(oxolan-2-yl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(oxolan-3-yl)-1H-pyrazol-5-amineSimilar oxolane and pyrazole ringsDifferent positioning of oxolane
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneContains additional bulky groupsEnhanced steric hindrance
6-Chloro-1H-pyrazolo[3,4-b]pyridineContains a chlorine substituentMay exhibit different reactivity patterns
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamateIncorporates a nitro groupPotentially different pharmacological profiles

These compounds highlight the diversity within the pyrazole family while underscoring the unique structural features of 3-(oxolan-2-yl)-1H-pyrazol-5-amine that may confer distinct biological activities and synthetic pathways.

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its systematic IUPAC name is 5-(oxolan-3-yl)-1H-pyrazol-3-amine, reflecting:

  • A pyrazole core substituted at position 3 with an amino group (-NH$$_2$$)
  • An oxolane (tetrahydrofuran) ring attached at position 5 via a carbon-oxygen linkage.

Structural Features Table

PropertyData
Molecular formula$$ \text{C}7\text{H}{11}\text{N}_3\text{O} $$
Molecular weight153.18 g/mol
SMILESC1COCC1C2=CC(=NN2)N
Hydrogen bond donors2 (NH$$_2$$ and NH)
Hydrogen bond acceptors3 (two N, one O)

The oxolane moiety introduces stereoelectronic effects, while the pyrazole ring enables π-π stacking and hydrogen bonding.

Historical Development of Pyrazole-Oxolane Hybrid Compounds

The synthesis of pyrazole-oxolane hybrids emerged from three key trends in 21st-century heterocyclic chemistry:

  • Scaffold hybridization: Combining pharmacophoric units from bioactive molecules (e.g., COX-2 inhibitors with tetrahydrofuran-containing analgesics).
  • Ring-strain modulation: Using oxolane's puckered conformation to control molecular geometry in drug design.
  • Sustainable synthesis: Development of one-pot methods for fused heterocycles, as demonstrated in Algar-Flynn-Oyamada reactions.

Notable milestones include:

  • 2015: First reported synthesis of 3-(oxolan-2-yl)pyrazoles via cyclocondensation of hydrazines with β-keto tetrahydrofuran derivatives.
  • 2020: Application of gold-catalyzed aminofluorination to create fluorinated analogs.
  • 2023: Use of microwave-assisted synthesis to improve yields (>85%) in pyrazole-oxolane couplings.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three research priorities in modern organic chemistry:

1. Multi-target drug design
The pyrazole core inhibits enzymes like phosphodiesterase-4 (PDE4) and cyclooxygenase-2 (COX-2), while the oxolane moiety enhances blood-brain barrier permeability. Hybrid derivatives show dual activity in:

  • Reactive oxygen species (ROS) suppression ($$ \text{IC}_{50} $$ 0.55–1.22 μM)
  • Antimicrobial action against Gram-positive pathogens

2. Supramolecular interactions
The molecule forms hydrogen-bonded networks critical for:

  • Crystal engineering (π-stacking distance: 3.4–3.7 Å)
  • Metal-organic framework (MOF) construction via N,O-chelation

3. Synthetic methodology
Key advances enabled by this scaffold:

MethodYieldSelectivity
Algar-Flynn-Oyamada52–61%β-diketone → pyrazole
Gold-catalyzed fluorination78%C-4 fluorination
Microwave cyclization89%Regiocontrol >95%

X-ray Crystallographic Analysis of Pyrazole-Oxolane Systems

X-ray crystallography provides definitive structural information for 3-(oxolan-2-yl)-1H-pyrazol-5-amine and related pyrazole-oxolane systems through determination of molecular geometry, crystal packing, and intermolecular interactions [1] [2] [3].

Crystal System and Space Group Determination

Pyrazole-oxolane hybrid molecules typically crystallize in monoclinic space groups, most commonly P21/n [1] [3]. The asymmetric unit generally contains one independent molecule, with lattice parameters ranging from a = 11.0-21.5 Å and b = 7.4-11.9 Å [1] [3]. The β angle in monoclinic systems varies between 95-101°, reflecting the molecular geometry optimization within the crystal lattice [3].

Molecular Geometry and Conformation

Single crystal X-ray diffraction reveals that the pyrazole ring adopts a planar configuration with N-N bond lengths of approximately 1.35 Å and C-N distances of 1.32-1.38 Å [2]. The oxolane ring displays an envelope conformation, minimizing steric strain with puckering parameters Q(2) = 0.21-0.23 Å [2]. The dihedral angle between the pyrazole and oxolane rings typically ranges from 32-89°, depending on substitution patterns [2].

Intermolecular Interactions

Crystallographic analysis identifies extensive hydrogen bonding networks involving the amino group at the 5-position of the pyrazole ring [1] [4]. N-H⋯O hydrogen bonds with donor-acceptor distances of 2.8-3.5 Å stabilize the crystal structure [1]. Additional C-H⋯N interactions with distances around 3.2 Å contribute to the overall packing arrangement [1].

Data Collection and Refinement Parameters

ParameterTypical RangeReference
Resolution1.0-1.94 Å [1] [3]
Completeness>99% [1]
R-factor0.027-0.094 [1] [2] [3]
Temperature150-293 K [3] [5]

Multinuclear NMR Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and spatial relationships in 3-(oxolan-2-yl)-1H-pyrazol-5-amine [6] [7] [8].

Proton NMR Chemical Shift Assignments

The ¹H NMR spectrum exhibits characteristic signals for the pyrazole ring proton at δ 6.25 ppm and amino group protons at δ 6.67-7.79 ppm in DMSO-d₆ [9] [7]. The oxolane ring protons appear as complex multiplets: H-2 at δ 4.63 ppm, H-3,4 at δ 3.50-4.10 ppm, and H-5 at δ 2.80-3.30 ppm [9] [10]. Aromatic protons in substituted derivatives resonate between δ 7.16-7.96 ppm [7].

Carbon-13 NMR Spectral Interpretation

¹³C NMR analysis reveals the pyrazole carbons at characteristic chemical shifts: C-3 (amino-substituted) at δ 160-165 ppm, C-4 at δ 88-95 ppm, and C-5 at δ 138-142 ppm [7] [8]. The oxolane carbons appear at δ 25-70 ppm, with C-2 typically at δ 69-81 ppm due to deshielding by the oxygen atom [11]. Carbonyl carbons in derivatives appear downfield at δ 185-191 ppm [7].

¹H-¹H COSY and NOESY Correlations

COSY Connectivity Analysis

Two-dimensional ¹H-¹H COSY experiments establish scalar coupling relationships within the molecular framework [12] [13]. Cross-peaks between adjacent protons confirm structural connectivity: H-2/H-3 correlations in the oxolane ring and H-4/H-5 coupling in substituted pyrazoles [6] [13]. The COSY spectrum reveals coupling constants ranging from 5.8-8.9 Hz for vicinal protons, with trans couplings showing lower values than cis arrangements [12].

NOESY Spatial Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial through-space connectivity information [12] [14]. Key NOE correlations include interactions between the pyrazole H-4 and oxolane H-2 protons when in close spatial proximity [12]. The NOESY spectrum exhibits correlation peaks with mixing times of 300-800 ms, allowing determination of stereochemical relationships and conformational preferences [14].

Correlation Pattern Analysis

Correlation TypeChemical Shift (ppm)Coupling Constant (Hz)Reference
H-2(oxolane)/H-34.63/3.507.2 [9]
H-4(pyrazole)/amino6.25/6.67- [7]
Aromatic H/H7.16-7.968.1-8.5 [7]

¹³C DEPT-135 Spectral Assignments

DEPT Pulse Sequence Methodology

Distortionless Enhancement by Polarization Transfer with a 135° pulse (DEPT-135) discriminates carbon multiplicities based on the number of attached protons [15] [11]. Primary carbons (CH₃) and tertiary carbons (CH) appear as positive signals, while secondary carbons (CH₂) invert to negative peaks. Quaternary carbons are suppressed and absent in DEPT spectra [11].

Carbon Multiplicity Determination

DEPT-135 analysis of pyrazole-oxolane systems reveals distinct carbon environments [15] [16]. The oxolane CH₂ carbons at δ 25-65 ppm appear as negative signals, confirming their secondary nature [11]. The pyrazole tertiary carbons (C-4) at δ 88-95 ppm show positive intensity, while quaternary carbons (C-3, C-5) are absent from the DEPT spectrum [16].

Spectral Correlation with Structure

Carbon TypeDEPT-135 SignalChemical Shift (ppm)AssignmentReference
CH₃Positive10-25Methyl substituents [15] [11]
CH₂Negative25-65Oxolane methylenes [11]
CHPositive85-95Pyrazole C-4 [16]
QuaternaryAbsent160-165Pyrazole C-3,5 [16]

FT-IR Vibrational Mode Analysis

Fourier Transform Infrared spectroscopy characterizes functional group vibrations and molecular interactions in 3-(oxolan-2-yl)-1H-pyrazol-5-amine through analysis of characteristic absorption bands [17] [18] [19].

Amino Group Vibrational Modes

The primary amino group exhibits distinctive N-H stretching vibrations in the 3500-3200 cm⁻¹ region [17]. Symmetric and antisymmetric stretching modes appear at 3409 and 3478 cm⁻¹ respectively in argon matrix isolation studies [17]. The amino deformation mode (δNH₂) produces a strong absorption at 1611 cm⁻¹, serving as a diagnostic band for primary amines [17].

Pyrazole Ring Vibrational Characteristics

The heterocyclic pyrazole ring displays characteristic C=N stretching vibrations between 1618-1484 cm⁻¹ [17] [18]. Ring breathing modes appear at 1037-1196 cm⁻¹, while C-H in-plane bending vibrations occur at 1294 cm⁻¹ [17]. Out-of-plane γ(CH) modes are observed at 742-853 cm⁻¹, providing fingerprint identification of the pyrazole core [17].

Oxolane Ether Vibrations

The tetrahydrofuran ring contributes C-O stretching vibrations in the 1060-1027 cm⁻¹ region [17] [20]. Asymmetric and symmetric C-O-C stretching modes appear at distinct frequencies, with the antisymmetric mode typically at higher wavenumbers [20]. Ring deformation modes occur below 1000 cm⁻¹, contributing to the molecular fingerprint region [17].

Vibrational Mode Assignments

Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionReference
NH₂ stretch3519-3294Strongν(NH) antisym/sym [17]
C=N pyrazole1618-1484StrongRing stretching [17] [18]
C-O ether1060-1027Mediumν(C-O) stretch [17]
Ring deformation973-623VariableRing bending [17]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation pathways of 3-(oxolan-2-yl)-1H-pyrazol-5-amine under electron ionization conditions [21] [22] [23].

Molecular Ion and Base Peak Formation

The molecular ion [M]⁺- at m/z 153 exhibits moderate intensity (20-40%) in electron ionization mass spectra [24] [25]. The base peak typically appears at m/z 68, corresponding to the pyrazole core after loss of the oxolane substituent [22]. This fragmentation reflects the preferential cleavage of the C-C bond connecting the heterocyclic rings [23].

Alpha Cleavage Fragmentation

Alpha cleavage adjacent to the nitrogen atom in the oxolane ring produces characteristic fragment ions [23] [26]. Loss of CH₂O (30 Da) generates m/z 123, while elimination of C₂H₄O (44 Da) yields m/z 109 [26]. These neutral losses are diagnostic for tetrahydrofuran-containing compounds and follow established ether fragmentation patterns [21].

Ring Opening and Rearrangement Processes

The pyrazole ring undergoes characteristic fragmentations including loss of HCN (27 Da) to give m/z 126 and elimination of C₂H₂ (26 Da) producing m/z 127 [27] [22]. Retro-Diels-Alder reactions may occur in substituted derivatives, leading to formation of smaller heterocyclic fragments [28] [27].

Fragmentation Pathway Summary

Fragmentation TypeMass Loss (Da)Product Ion (m/z)Relative IntensityReference
Molecular ion015320-40% [24] [25]
Oxolane loss8568100% (base) [22]
CH₂O loss3012360-80% [26]
HCN loss2712640-60% [22]

Isotope Pattern Analysis

The molecular ion cluster exhibits the expected isotope pattern for C₇H₁₁N₃O, with M+1 peak intensity of approximately 8% relative to the molecular ion, consistent with the presence of seven carbon atoms [29]. High-resolution mass spectrometry confirms the molecular formula with mass accuracy better than 5 ppm [29].

XLogP3

0.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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